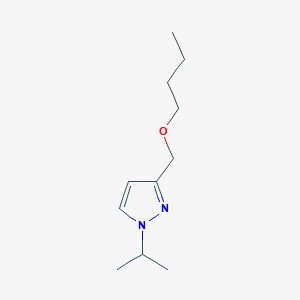

3-(butoxymethyl)-1-isopropyl-1H-pyrazole

Description

Properties

IUPAC Name |

3-(butoxymethyl)-1-propan-2-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c1-4-5-8-14-9-11-6-7-13(12-11)10(2)3/h6-7,10H,4-5,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVSOJIUBCDZJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC1=NN(C=C1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(butoxymethyl)-1-isopropyl-1H-pyrazole and related compounds:

Key Structural and Functional Insights:

Replacement of the butoxymethyl group with a chloromethyl moiety (as in 3-(chloromethyl)-1-isopropyl-1H-pyrazole) increases electrophilicity, making it more reactive in cross-coupling reactions but less suitable for targeted enzyme inhibition .

Steric and Electronic Modifications :

- The isopropyl group at the 1-position provides steric hindrance, which may stabilize the pyrazole ring against metabolic degradation. This feature is conserved across all analogs listed .

- Bromine or methyl substituents (e.g., 4-bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole and 4-isopropyl-3-methyl-1H-pyrazole) alter electronic density but lack the extended alkyl chain necessary for optimal AChE binding .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(butoxymethyl)-1-isopropyl-1H-pyrazole, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves condensation reactions of hydrazines with carbonyl precursors. For example, substituted propenones can react with hydrazine derivatives under acidic conditions to form pyrazole scaffolds . Optimization includes varying solvents (e.g., ethanol or DMF), temperature (70–100°C), and catalysts (acetic acid). Yields may improve by introducing electron-withdrawing groups on the carbonyl precursor to facilitate cyclization. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substitution patterns. The isopropyl group shows characteristic doublets (δ 1.2–1.5 ppm for CH₃, δ 4.0–4.5 ppm for CH), while the butoxymethyl chain appears as a triplet (δ 3.5–3.7 ppm) .

- LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 225) and detects impurities .

- FTIR : Peaks at 1600–1650 cm⁻¹ (C=N stretching) and 2850–2950 cm⁻¹ (C-H aliphatic) confirm functional groups .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies should monitor degradation via HPLC under stressors:

- Thermal : Heat samples to 40–60°C for 1–4 weeks.

- Hydrolytic : Expose to pH 3–9 buffers.

- Oxidative : Treat with H₂O₂ (3% v/v).

Degradation products are identified using LC-MS/MS, with stability-indicating methods validated per ICH guidelines .

Advanced Research Questions

Q. How does the substitution pattern on the pyrazole ring influence electronic properties and reactivity?

- Methodological Answer : Computational studies (DFT) using Gaussian or ORCA software analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. The electron-donating isopropyl group increases electron density at N1, while the butoxymethyl chain modulates lipophilicity. Reactivity with electrophiles (e.g., nitration) is tested by tracking regioselectivity via ¹H NMR .

Q. What computational methods are suitable for modeling interactions of this compound with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in protein active sites (e.g., cytochrome P450).

- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-protein complexes.

- QSAR : Correlate substituent effects (e.g., logP, polar surface area) with bioactivity using partial least squares regression .

Q. How can researchers resolve contradictions in reported bioactivity data for pyrazole derivatives?

- Methodological Answer :

- Meta-analysis : Compare datasets across studies using tools like RevMan, focusing on assay conditions (e.g., cell lines, IC₅₀ protocols).

- Dose-Response Validation : Re-test activity in standardized assays (e.g., MTT for cytotoxicity) with controls for solvent interference (DMSO ≤0.1% v/v).

- Metabolite Screening : Use hepatocyte models to rule out false positives from metabolic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.